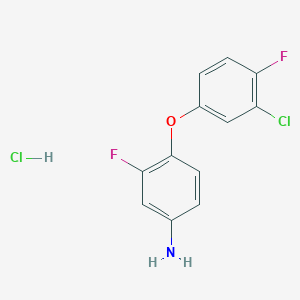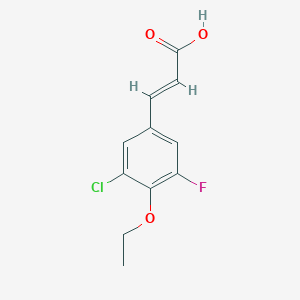
3-Chloro-4-ethoxy-5-fluorocinnamic acid
説明
3-Chloro-4-ethoxy-5-fluorocinnamic acid, also known as EFCA, is a chemical compound. Its IUPAC name is (2E)-3-(3-chloro-4-ethoxy-5-fluorophenyl)-2-propenoic acid . The molecular weight of this compound is 244.65 .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-ethoxy-5-fluorocinnamic acid is 1S/C11H10ClFO3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+ . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Chloro-4-ethoxy-5-fluorocinnamic acid is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Biodegradation and Environmental Impact
- Biodegradation by Bacterial Strains : Rhodococcus sp. strain HZW-3 showed effective biodegradation of 4-fluorocinnamic acid (a compound structurally related to 3-Chloro-4-ethoxy-5-fluorocinnamic acid), degrading over 94.5% of the compound at a concentration of 500 mg/L within 24 hours (Ma Yu, 2013).
- Treatment of Shock Loads in Biofilm Reactors : Bioaugmentation in a rotating biological contactor was effective for treating shock loadings of 4-fluorocinnamic acid, showing the potential for bioremediation of related compounds like 3-Chloro-4-ethoxy-5-fluorocinnamic acid (C. Amorim et al., 2013).
Chemical Synthesis and Analysis
- Synthesis of Derivatives : Methyl 4-fluorocinnamate, a derivative of 4-fluorocinnamic acid, was synthesized using strongly acidic cationic exchange resin as a catalyst, indicating similar methodologies could be applicable for synthesizing derivatives of 3-Chloro-4-ethoxy-5-fluorocinnamic acid (C. Si, 2004).
- Analytical Methodologies : High-performance liquid chromatography with electrochemical detection (HPLC-EC) has been utilized for the simultaneous determination of various compounds, including a derivative of 3-Chloro-4-ethoxy-5-fluorocinnamic acid in biological samples (M. Scheinin et al., 1983).
Health-Related Research
- Antidepressant-like Effects : Ferulic acid (a compound structurally related to 3-Chloro-4-ethoxy-5-fluorocinnamic acid) demonstrated antidepressant-like effects in mice, suggesting potential neuropsychiatric applications for similar compounds (A. Zeni et al., 2012).
- Antioxidant Activity : Studies on hydroxycinnamic acid derivatives like chlorogenic acid and ferulic acid have shown significant antioxidant properties, indicating that 3-Chloro-4-ethoxy-5-fluorocinnamic acid may also possess similar properties (Jin-Chun Cheng et al., 2007).
作用機序
C11H10ClFO3C_{11}H_{10}ClFO_{3}C11H10ClFO3
and a molecular weight of 244.65 g/mol . It is a derivative of cinnamic acid, which is a key intermediate in shikimate and phenylpropanoid pathways. Cinnamic acid is used in the manufacture of a wide variety of pharmaceuticals and is known for its anti-diabetic, anticancer, anti-inflammatory, anti-oxidant, and anti-microbial activities.特性
IUPAC Name |
(E)-3-(3-chloro-4-ethoxy-5-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKGAVCSYHKMOK-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(4-Amino-3-methylphenoxy)propyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1421124.png)

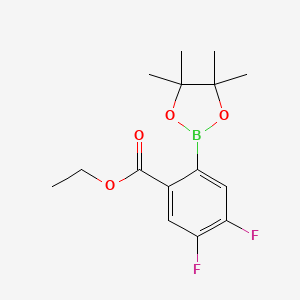
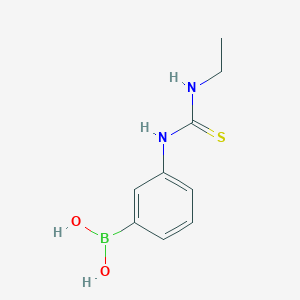
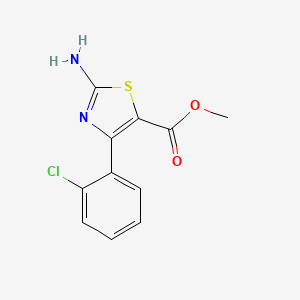
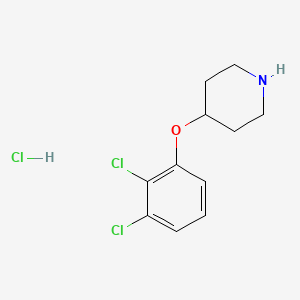
![3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421136.png)
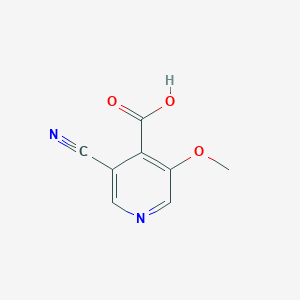
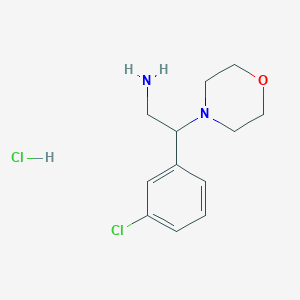
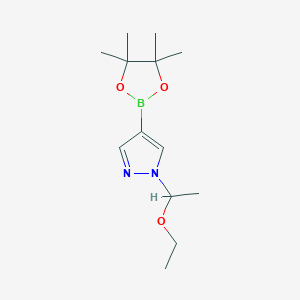
![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/structure/B1421141.png)
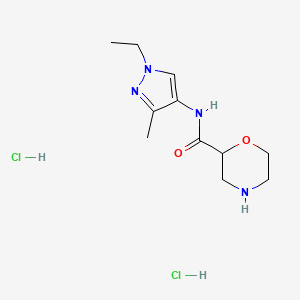
![4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine hydrochloride](/img/structure/B1421146.png)
